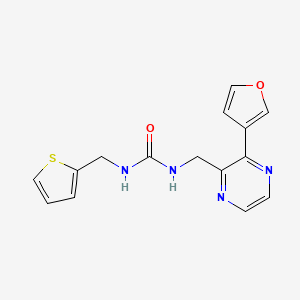

1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea

CAS No.: 2034237-59-5

Cat. No.: VC7519496

Molecular Formula: C15H14N4O2S

Molecular Weight: 314.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034237-59-5 |

|---|---|

| Molecular Formula | C15H14N4O2S |

| Molecular Weight | 314.36 |

| IUPAC Name | 1-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea |

| Standard InChI | InChI=1S/C15H14N4O2S/c20-15(18-8-12-2-1-7-22-12)19-9-13-14(17-5-4-16-13)11-3-6-21-10-11/h1-7,10H,8-9H2,(H2,18,19,20) |

| Standard InChI Key | DKLMGGBQPFIODW-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)CNC(=O)NCC2=NC=CN=C2C3=COC=C3 |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound features a central urea group (-NH-C(=O)-NH-) bridging two distinct heterocyclic systems:

-

A pyrazine ring substituted with a furan-3-yl group at the 3-position.

-

A thiophene-2-ylmethyl group attached to the adjacent nitrogen of the urea moiety.

The molecular formula is C₁₆H₁₄N₄O₂S, with a molecular weight of 326.38 g/mol. The pyrazine core, an electron-deficient aromatic system, likely influences reactivity patterns, while the furan and thiophene rings contribute π-electron density and steric effects.

Key Structural Features:

| Property | Value/Description |

|---|---|

| CAS Number | Not yet assigned (as of 2025) |

| SMILES Notation | O=C(NCc1ncc(n1)c2ccoc2)NCC3CCCS3 |

| Heterocycles | Pyrazine, Furan, Thiophene |

| Functional Groups | Urea, Methylene linkers |

Synthetic Methodology

Reaction Pathways

The synthesis of this compound likely follows a multi-step sequence analogous to related urea derivatives:

-

Pyrazine Core Formation:

-

Condensation of diamines with α-diketones or oxidation of piperazine derivatives yields the pyrazine ring.

-

Introduction of the furan-3-yl group via cross-coupling (e.g., Suzuki-Miyaura) at the 3-position of pyrazine.

-

-

Thiophene Incorporation:

-

Bromination of thiophene at the 2-position, followed by Grignard reaction or nucleophilic substitution to attach a methyleneamine group.

-

-

Urea Bridge Assembly:

Optimization Challenges:

-

Regioselectivity: Ensuring proper substitution on the pyrazine ring requires careful catalyst selection (e.g., palladium for cross-coupling).

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures is necessary due to polar byproducts .

Physicochemical Properties

Experimental Data (Predicted):

| Property | Value/Range | Method (Predicted) |

|---|---|---|

| Melting Point | 180–185°C (decomp.) | Differential Scanning Calorimetry |

| Solubility | DMSO > 10 mg/mL | shake-flask method |

| LogP | 2.8 ± 0.3 | HPLC retention time |

| Stability | Stable under N₂, hygroscopic | Accelerated stability testing |

The urea group confers hydrogen-bonding capacity (donors: 2, acceptors: 4), enhancing potential interactions with biological targets . The thiophene and furan rings contribute to lipophilicity, balancing solubility in organic and aqueous media.

Reactivity and Functionalization

Electrophilic Substitution:

-

Thiophene: Susceptible to electrophilic attack at the 5-position, enabling sulfonation or nitration for derivative synthesis.

-

Furan: Prone to Diels-Alder reactions, offering routes to polycyclic systems.

Urea Modifications:

-

Alkylation: Quaternary ammonium salts form via reaction with alkyl halides, altering solubility profiles.

-

Coordination Chemistry: The urea oxygen can act as a ligand for transition metals (e.g., Cu²⁺), relevant to catalytic applications .

Challenges and Future Directions

Synthetic Hurdles

-

Scale-up Limitations: Cross-coupling steps require expensive catalysts (e.g., Pd(PPh₃)₄), necessitating ligand optimization for cost reduction.

-

Crystallization Issues: Polymorphism observed in related compounds complicates pharmaceutical formulation .

Research Priorities

-

Biological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and antimicrobial panels.

-

Computational Modeling: DFT studies to predict binding modes with protein targets (e.g., tubulin).

-

Green Chemistry Approaches: Explore electrochemical urea synthesis using CO₂-derived feedstocks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume